An In-depth Technical Guide to 3-Methyl-L-phenylalanine: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 3-Methyl-L-phenylalanine: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, it possesses unique structural and chemical properties conferred by the methyl group on its phenyl ring. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 3-Methyl-L-phenylalanine. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores its role as a precursor to key neurotransmitters and its interaction with neuronal receptors, offering insights for its application in neuroscience research and as a building block for novel therapeutic agents.
Chemical Structure and Identification
3-Methyl-L-phenylalanine, systematically named (2S)-2-amino-3-(3-methylphenyl)propanoic acid, is an alpha-amino acid. Its structure consists of a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-methylbenzyl side chain.
Molecular Structure:
Key Identifiers:
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IUPAC Name: (2S)-2-amino-3-(3-methylphenyl)propanoic acid[1][2][3]
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Synonyms: L-3-Methylphenylalanine, m-Methyl-L-phenylalanine, (S)-2-amino-3-(m-tolyl)propanoic acid[2]
Physicochemical Properties
The physicochemical properties of 3-Methyl-L-phenylalanine are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Weight | 179.22 g/mol | [2] |
| Melting Point | 192 - 199 °C | |
| Boiling Point | 322.8 ± 30.0 °C (Predicted) | |
| Solubility | Slightly soluble in water | [1] |
| pKa (Predicted) | pKa₁: 2.22 ± 0.10 (carboxyl group), pKa₂: 9.39 ± 0.10 (amino group) | |
| Appearance | White to off-white solid/powder |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), the benzylic protons, the alpha-proton, and the methyl group protons. The aromatic protons would appear in the range of δ 7.0-7.3 ppm. The alpha-proton would be a multiplet around δ 3.8-4.2 ppm. The benzylic protons would appear as two diastereotopic multiplets around δ 2.8-3.2 ppm. The methyl protons would be a singlet around δ 2.3 ppm.
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¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~175 ppm), the aromatic carbons (in the range of 125-140 ppm), the alpha-carbon (~55 ppm), the beta-carbon (~38 ppm), and the methyl carbon (~21 ppm).
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 180.10. In negative ion mode, the [M-H]⁻ ion would be at m/z 178.09.
Experimental Protocols
Asymmetric Synthesis of 3-Methyl-L-phenylalanine
The asymmetric synthesis of 3-Methyl-L-phenylalanine can be achieved through various established methods for non-natural amino acid synthesis. One common approach involves the stereoselective alkylation of a chiral glycine enolate equivalent.
Illustrative Workflow for Asymmetric Synthesis:
Asymmetric synthesis workflow for 3-Methyl-L-phenylalanine.
General Procedure:
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Protection: The amino group of a suitable chiral glycine equivalent is protected, for example, with a Boc or Cbz group.
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Enolate Formation: The protected glycine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.
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Alkylation: The enolate is then reacted with 3-methylbenzyl bromide. The stereochemistry of the final product is directed by the chiral auxiliary.
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Deprotection and Cleavage: The chiral auxiliary is cleaved, and the amino and carboxyl protecting groups are removed under appropriate conditions (e.g., acid hydrolysis).
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography to yield pure 3-Methyl-L-phenylalanine.
Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds.
General Procedure:
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Solvent Selection: A suitable solvent or solvent mixture is chosen in which 3-Methyl-L-phenylalanine is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: The crude 3-Methyl-L-phenylalanine is dissolved in the minimum amount of the hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
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Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of 3-Methyl-L-phenylalanine decreases, leading to the formation of crystals.
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Isolation: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: The purified crystals are dried under vacuum to remove residual solvent.
Chiral Purity Analysis by HPLC
The enantiomeric purity of 3-Methyl-L-phenylalanine can be determined using chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Experimental Workflow:
Workflow for chiral HPLC analysis.
General Method:
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Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or a protein-based column, is used.
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Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, is selected. The composition and pH of the mobile phase are optimized to achieve baseline separation of the enantiomers.
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Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the phenyl group (around 210-220 nm).
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Analysis: The retention times of the L- and D-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Biological Activity and Signaling Pathways
L-phenylalanine is an essential amino acid and a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine and norepinephrine. It is reasonable to hypothesize that 3-Methyl-L-phenylalanine can also be metabolized and may interact with similar biological pathways.
Role as a Neurotransmitter Precursor
The metabolic pathway from L-phenylalanine to dopamine is well-established. L-phenylalanine is first hydroxylated to L-tyrosine by phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis. Finally, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase. It is plausible that 3-Methyl-L-phenylalanine could enter this pathway, potentially leading to the formation of 3-methyl-dopamine, although this has not been extensively studied.
Simplified Dopamine Synthesis Pathway:
Potential involvement of 3-Methyl-L-phenylalanine in dopamine synthesis.
Interaction with NMDA Receptors
L-phenylalanine has been shown to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor[4]. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Antagonism of this receptor can modulate neuronal excitability. The presence of the methyl group on the phenyl ring of 3-Methyl-L-phenylalanine may influence its binding affinity and efficacy at the NMDA receptor compared to the parent compound.
NMDA Receptor Antagonism by Phenylalanine Analogs:
References
- 1. 3-Methyl-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 2. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
